molecular formula C11H14N2O2 B1309031 1-(Pyridin-2-yl)piperidine-3-carboxylic acid CAS No. 876718-04-6

1-(Pyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1309031
CAS No.: 876718-04-6
M. Wt: 206.24 g/mol
InChI Key: QZQCXIGVFAOJNE-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C11H14N2O2 It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Preparation Methods

The synthesis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Pyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(Pyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(Pyridin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Overall, this compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

1-pyridin-2-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQCXIGVFAOJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424446
Record name 1-(Pyridin-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876718-04-6
Record name 1-(Pyridin-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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